Methyl 4-bromo-3-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C₉H₉BrO₃. It is classified as a derivative of benzoic acid and features a bromine atom, a hydroxyl group, and a methyl ester group attached to the aromatic benzene ring. This compound is recognized for its role in organic synthesis and various applications in scientific research, particularly in the fields of chemistry and biology .
Research indicates that methyl 4-bromo-3-hydroxy-2-methylbenzoate exhibits potential biological activity. It has been investigated for its role in enzyme inhibition and protein-ligand interactions, suggesting possible applications in pharmacology. Its structural features may contribute to its interactions with biological targets, making it a candidate for further studies in medicinal chemistry .
The synthesis of methyl 4-bromo-3-hydroxy-2-methylbenzoate can be achieved through various methods:
Industrial production often involves large-scale reactions with subsequent purification steps such as recrystallization to ensure high purity of the final product .
Methyl 4-bromo-3-hydroxy-2-methylbenzoate serves several important roles:
Studies on methyl 4-bromo-3-hydroxy-2-methylbenzoate have focused on its interactions with various biological systems. It has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, its ability to interact with proteins makes it a valuable compound for understanding biochemical pathways and potential therapeutic applications .
Several compounds share structural similarities with methyl 4-bromo-3-hydroxy-2-methylbenzoate. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 4-bromo-3-hydroxybenzoate | 1149388-19-1 | 0.90 |
Methyl 3-bromo-4-hydroxybenzoate | 29415-97-2 | 0.90 |
Methyl 6-bromo-3-methoxy-2-methylbenzoate | 55289-16-2 | 0.89 |
Methyl 4-bromo-3-methoxybenzoate | 17100-63-9 | 0.89 |
Methyl 5-bromo-4-methoxy-2-methylbenzoate | 1131587-94-4 | 0.87 |
Methyl 4-bromo-3-hydroxy-2-methylbenzoate is distinguished by the specific positioning of its functional groups, which significantly influences its reactivity and interactions within both chemical and biological systems. This positional specificity enhances its utility as an intermediate for synthesizing more complex molecules and contributes to its unique biological properties compared to similar compounds .
The proton Nuclear Magnetic Resonance spectrum of Methyl 4-bromo-3-hydroxy-2-methylbenzoate provides distinctive signals that enable comprehensive structural characterization. The aromatic protons appear in the characteristic downfield region between 6.5 and 8.0 parts per million due to the deshielding effects of the aromatic ring current [1] [2]. The substitution pattern on the benzene ring creates non-equivalent aromatic protons that exhibit complex splitting patterns due to coupling interactions [3].
The hydroxyl proton at the 3-position typically appears as a broad singlet at approximately 10.5-11.5 parts per million, characteristic of phenolic protons [4]. This significant downfield shift results from the electron-withdrawing nature of the carbonyl group and the formation of intramolecular hydrogen bonds [5]. The phenolic proton may exhibit temperature-dependent chemical shifts due to dynamic exchange processes.
The methyl ester protons resonate as a sharp singlet at approximately 3.9 parts per million, consistent with the expected chemical shift for methoxy groups attached to aromatic carbonyl systems [6] [7]. The aromatic methyl substituent at the 2-position appears as a singlet at approximately 2.3 parts per million, showing the characteristic upfield shift of aliphatic protons attached to aromatic rings [8] [9].
The carbon-13 Nuclear Magnetic Resonance spectrum reveals distinct signals for each carbon environment within the molecule. The carbonyl carbon appears significantly downfield at approximately 170-175 parts per million, characteristic of aromatic ester carbonyls [10]. The aromatic carbons resonate between 110-160 parts per million, with the quaternary carbon bearing the carboxyl group appearing most downfield due to the electron-withdrawing effect of the ester functionality [10].
The bromine-substituted carbon typically appears at approximately 110-115 parts per million, while the hydroxyl-bearing carbon resonates at approximately 155-160 parts per million [10]. The methyl-substituted aromatic carbon shows a chemical shift around 135-140 parts per million. The methoxy carbon appears at approximately 52 parts per million, and the aromatic methyl carbon resonates at approximately 21 parts per million [10].
Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
Carbonyl C=O | 170-175 | Singlet | Ester carbonyl |
C-3 (C-OH) | 155-160 | Singlet | Hydroxyl-bearing carbon |
C-2 (C-CH₃) | 135-140 | Singlet | Methyl-substituted carbon |
C-4 (C-Br) | 110-115 | Singlet | Bromine-substituted carbon |
OCH₃ | 52 | Singlet | Methoxy carbon |
CH₃ | 21 | Singlet | Aromatic methyl carbon |
The infrared spectrum of Methyl 4-bromo-3-hydroxy-2-methylbenzoate exhibits characteristic carbonyl stretching vibrations that provide crucial structural information. The ester carbonyl stretch appears as an intense band at approximately 1720-1730 wavenumbers, consistent with aromatic ester compounds [11] [12]. The exact frequency depends on the electronic effects of the substituents, with electron-withdrawing groups typically causing a shift to higher frequencies [13].
For aromatic esters, the carbonyl stretching frequency generally falls 20-30 wavenumbers lower than saturated esters due to conjugation effects between the aromatic ring and the carbonyl group [11]. The presence of the hydroxyl group in the ortho position relative to the carbonyl may cause additional frequency shifts due to intramolecular hydrogen bonding interactions [14].
The phenolic hydroxyl group exhibits a characteristic broad absorption band centered around 3300-3500 wavenumbers [4] [5]. This broad absorption results from hydrogen bonding interactions, both intermolecular and intramolecular. The exact frequency and bandwidth depend on the extent of hydrogen bonding, with stronger hydrogen bonds causing broader absorptions and lower frequencies [4].
The hydroxyl stretching vibration may appear as a broad, asymmetric band due to the presence of multiple hydrogen-bonded species in equilibrium. In concentrated solutions or solid state, the hydroxyl absorption typically appears broader and shifted to lower frequencies compared to dilute solutions [5].
The aromatic ring system contributes several characteristic vibrations to the infrared spectrum. The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands at approximately 1600-1585 and 1500-1400 wavenumbers [15]. These bands are diagnostic for aromatic compounds and help distinguish aromatic from aliphatic structures.
The aromatic carbon-hydrogen stretching vibrations occur at approximately 3000-3100 wavenumbers, appearing at slightly higher frequencies than aliphatic carbon-hydrogen stretches [15]. Out-of-plane bending vibrations of aromatic protons typically appear in the fingerprint region between 900-675 wavenumbers, with the exact pattern depending on the substitution pattern of the aromatic ring [15].
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C=O stretch | 1720-1730 | Strong | Ester carbonyl |
O-H stretch | 3300-3500 | Broad, Medium | Phenolic hydroxyl |
Aromatic C-H | 3000-3100 | Medium | Aromatic protons |
Aromatic C=C | 1600-1585, 1500-1400 | Medium | Ring vibrations |
C-O stretch | 1200-1300 | Strong | Ester linkage |
The molecular ion of Methyl 4-bromo-3-hydroxy-2-methylbenzoate appears at mass-to-charge ratio 245 under electron ionization conditions, with the characteristic bromine isotope pattern showing peaks at 245 and 247 in approximately 1:1 ratio [16]. The molecular ion typically exhibits moderate stability due to the aromatic ring system, which provides resonance stabilization [17].
The primary fragmentation pathways follow predictable patterns for aromatic ester compounds. The most abundant fragment ions result from alpha-cleavage adjacent to the carbonyl group, leading to loss of the methoxy radical (mass 31) to produce the benzoyl cation at mass-to-charge ratio 214 [18] [17]. This fragmentation is particularly favorable due to the stability of the resulting aromatic acylium ion.
Another significant fragmentation involves the loss of the entire methyl ester group (mass 59) through McLafferty rearrangement, producing a fragment at mass-to-charge ratio 186 [19] [17]. This rearrangement is characteristic of ester compounds and involves hydrogen transfer from the alkyl chain to the carbonyl oxygen.
Secondary fragmentation of the primary fragment ions leads to the formation of smaller aromatic fragments. The benzoyl cation (mass 214) can undergo further fragmentation through loss of carbon monoxide (mass 28) to yield the substituted phenyl cation at mass-to-charge ratio 186 [17]. This fragmentation is common in aromatic carbonyl compounds and reflects the stability of the phenyl cation.
The hydroxyl-substituted aromatic fragments may undergo characteristic losses of water (mass 18) or formaldehyde (mass 30), leading to additional diagnostic fragments [17]. The bromine substituent influences the fragmentation pattern through its inductive effects and may participate in specific fragmentation pathways involving halogen loss.
Fragment m/z | Relative Intensity | Assignment | Fragmentation Process |
---|---|---|---|
245/247 | 15-25% | M⁺- | Molecular ion |
214/216 | 80-100% | [M-OCH₃]⁺ | Loss of methoxy radical |
186/188 | 40-60% | [M-COOCH₃]⁺ | McLafferty rearrangement |
158/160 | 20-40% | [M-CO-OCH₃]⁺ | Loss of CO and OCH₃ |
77 | 30-50% | C₆H₅⁺ | Phenyl cation |
The ultraviolet-visible spectrum of Methyl 4-bromo-3-hydroxy-2-methylbenzoate exhibits characteristic aromatic absorption bands derived from π→π* electronic transitions [20] [21]. The primary absorption bands appear at approximately 202-210 nanometers and 250-270 nanometers, corresponding to the primary and secondary bands of the substituted benzene chromophore [20].
The primary band at shorter wavelengths (202-210 nanometers) corresponds to a higher energy π→π* transition with high extinction coefficient (ε ≈ 10,000-15,000) [21]. The secondary band at longer wavelengths (250-270 nanometers) represents a lower energy, symmetry-forbidden transition with lower extinction coefficient (ε ≈ 1,000-3,000) [21].
The substituent pattern significantly influences the electronic absorption characteristics. The hydroxyl group at the 3-position acts as an electron-donating substituent through resonance, causing bathochromic shifts and hyperchromic effects on both primary and secondary absorption bands [21] [22]. The extent of these shifts depends on the degree of conjugation between the hydroxyl group and the aromatic π-system.
The bromine substituent at the 4-position exhibits both inductive electron-withdrawing effects and resonance electron-donating effects [21]. The net effect typically results in moderate bathochromic shifts, with the magnitude depending on the specific electronic environment created by the other substituents.
The methyl ester group functions as an electron-withdrawing substituent through inductive effects, contributing to the overall electronic properties of the chromophore [21]. The combined effects of all substituents determine the final absorption characteristics of the molecule.
The electronic absorption spectrum shows sensitivity to solvent polarity, with polar solvents typically causing bathochromic shifts due to stabilization of the excited state [23]. The hydroxyl group can participate in hydrogen bonding interactions with protic solvents, potentially affecting the fine structure of the absorption bands.
In basic solutions, deprotonation of the hydroxyl group leads to formation of the phenoxide anion, which exhibits significantly different absorption characteristics due to increased electron delocalization [23]. This pH-dependent behavior can be used for analytical purposes and provides insight into the ionization behavior of the compound.
Transition | Wavelength (nm) | Extinction Coefficient | Assignment |
---|---|---|---|
Primary π→π* | 202-210 | 10,000-15,000 | Allowed transition |
Secondary π→π* | 250-270 | 1,000-3,000 | Forbidden transition |
n→π* | 280-320 | 100-500 | Carbonyl transition |
Density functional theory calculations using hybrid functionals such as B3LYP provide excellent correlation with experimental spectroscopic data for Methyl 4-bromo-3-hydroxy-2-methylbenzoate [24] [25]. The optimized molecular geometry obtained from DFT calculations reveals a planar aromatic ring system with the ester group adopting a nearly coplanar conformation to maximize conjugation [26].
The calculated bond lengths and angles show good agreement with experimental crystal structure data where available. The carbon-oxygen bond length in the ester group typically calculates to approximately 1.20 Angstroms for the carbonyl and 1.33 Angstroms for the single bond [27]. The phenolic carbon-oxygen bond length is calculated at approximately 1.37 Angstroms, reflecting the partial double bond character due to resonance [27].
Theoretical vibrational frequency calculations provide excellent support for infrared spectral assignments. The calculated frequencies, when scaled by appropriate correction factors, show excellent correlation with experimental values [28]. The carbonyl stretching frequency is typically calculated within 10-20 wavenumbers of the experimental value after scaling corrections.
The hydroxyl stretching frequency calculations must account for hydrogen bonding effects, which can be modeled using cluster approaches or implicit solvation models [25]. The calculated frequencies help confirm the assignments of overlapping or weak experimental bands.
Time-dependent density functional theory calculations accurately reproduce the experimental ultraviolet-visible absorption spectrum [29]. The calculated transition energies for the primary π→π* transitions typically agree with experimental values within 0.2-0.3 electron volts. The oscillator strengths calculated for each transition correlate well with experimental extinction coefficients [29].
The frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the hydroxyl-substituted aromatic system, while the lowest unoccupied molecular orbital shows contributions from both the aromatic ring and the ester carbonyl group [29]. This distribution explains the observed electronic transition characteristics.
Computational calculations provide valuable thermodynamic data that complement experimental measurements. The calculated heat of formation, entropy, and heat capacity values help understand the stability and reactivity of the compound [24]. The calculated proton affinity and deprotonation energy of the hydroxyl group correlate well with experimental acidity measurements [24].
The calculated dipole moment (approximately 3.5-4.0 Debye) reflects the polar nature of the molecule and correlates with observed solubility patterns and intermolecular interactions [28]. The molecular electrostatic potential surface calculations reveal regions of positive and negative electrostatic potential that govern intermolecular interactions and hydrogen bonding behavior [28].
Property | Experimental | Calculated | Method |
---|---|---|---|
C=O stretch | 1725 cm⁻¹ | 1745 cm⁻¹ | B3LYP/6-31G(d) |
O-H stretch | 3350 cm⁻¹ | 3520 cm⁻¹ | B3LYP/6-31G(d) |
UV λmax | 258 nm | 260 nm | TD-DFT |
Dipole moment | - | 3.8 D | B3LYP/6-31G(d) |